molecular formula C16H12F3N3O2 B2764286 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone CAS No. 305368-11-0

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone

Cat. No. B2764286
CAS RN: 305368-11-0
M. Wt: 335.286
InChI Key: XQMXCTWAARIHIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds involving trifluoromethoxy groups have been synthesized using various methods . For instance, a series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy, anilino, methyl, and phthalazinone groups. For example, trifluoromethoxy groups have been involved in reactions with N-oxides to form trifluoromethyl ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group is known to contribute to good metabolic stability, appropriate lipophilicity, and special electrical properties .

Scientific Research Applications

    Inhibition of A549 Growth: The 4-trifluoromethoxy substituted chalcone significantly inhibits the growth of A549 lung cancer cells . This makes it a strong candidate for further study.

    Mechanism of Action: Although the exact cause of inhibition remains to be fully identified, studies have explored the mechanism of action. Researchers examined physical characteristics of cell death using microscopy, conducted viability and cytotoxic assays (such as MTS and trypan blue), and biochemically determined necrotic activity using lactate dehydrogenase assays. Additionally, western blots were performed to assess the presence of the apoptotic protein Procaspase-3 .

Synthetic Chemistry Applications

Apart from its biological activities, this compound finds utility in synthetic chemistry:

Internal Standard in Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard:

Heteroaromatic Trifluoromethyl Ethers

The trifluoromethoxy group in this compound can be leveraged for the synthesis of heteroaromatic trifluoromethyl ethers:

Future Directions

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . Thus, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This could potentially lead to the development of new compounds with improved properties, including “4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone”.

properties

IUPAC Name

4-[[4-(trifluoromethoxy)anilino]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMXCTWAARIHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone

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